Ethyl (diethoxyphosphanyl)acetate
Description
Structure
3D Structure
Properties
CAS No. |
688-49-3 |
|---|---|
Molecular Formula |
C8H17O4P |
Molecular Weight |
208.19 g/mol |
IUPAC Name |
ethyl 2-diethoxyphosphanylacetate |
InChI |
InChI=1S/C8H17O4P/c1-4-10-8(9)7-13(11-5-2)12-6-3/h4-7H2,1-3H3 |
InChI Key |
DOUJVVSXSRWTRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CP(OCC)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl Diethoxyphosphanyl Acetate and Its Precursors
Established Synthetic Routes to Ethyl (diethoxyphosphanyl)acetate
The synthesis of this compound is most commonly achieved through the formation of a phosphorus-carbon bond, for which several reliable methods have been established.
Arbuzov Reaction-Based Syntheses of this compound
The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates and represents the most prevalent method for preparing this compound. wikipedia.org This reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. orgsyn.org For the synthesis of the title compound, triethyl phosphite is reacted with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939). researchgate.net
The reaction mechanism is initiated by the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic carbon of the ethyl haloacetate. This forms a quasi-phosphonium salt as an intermediate. In the subsequent step, the displaced halide anion attacks one of the ethyl groups on the phosphorus, leading to the formation of the final product, this compound, and an ethyl halide as a byproduct. wikipedia.org The reaction is generally carried out by heating the neat reactants, often at temperatures ranging from 120 °C to 160 °C, which facilitates the removal of the volatile ethyl halide byproduct through distillation. wikipedia.org
The reactivity of the ethyl haloacetate follows the expected trend for nucleophilic substitution, with ethyl bromoacetate being more reactive than ethyl chloroacetate. While the reaction can be performed without a solvent, high temperatures are often required, which can sometimes lead to side reactions. orgsyn.org
Table 1: Representative Conditions for Arbuzov Reaction Synthesis of this compound
| Reactant 1 | Reactant 2 | Conditions | Yield | Reference |
|---|---|---|---|---|
| Triethyl phosphite | Ethyl chloroacetate | Heat | Good | researchgate.net |
| Triethyl phosphite | Ethyl bromoacetate | Reflux, 2 hours | 98% (for a substituted analog) | nih.gov |
Other Phosphonylation Strategies for the Synthesis of this compound
Beyond the classic Arbuzov reaction, other phosphonylation strategies have been explored. One such method involves the reaction of diethyl phosphite with an ethyl acetate (B1210297) derivative. This approach often requires the presence of a base to deprotonate the diethyl phosphite, generating a more potent nucleophile which then reacts with a suitable ethyl acetate substrate.
Another variation involves the use of metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions have been successfully employed for the synthesis of various phosphonates. These methods can sometimes offer milder reaction conditions compared to the high temperatures required for the traditional Arbuzov reaction. organic-chemistry.org
Advanced and Stereoselective Synthetic Approaches Towards this compound
The development of advanced and stereoselective methods for the synthesis of phosphonates is an active area of research, driven by the need for enantiomerically pure compounds in various applications. While specific examples for the stereoselective synthesis of this compound are not extensively documented, general strategies for creating chiral phosphonates can be considered.
One approach involves the use of chiral auxiliaries. A chiral alcohol could be used to prepare a mixed phosphite, which is then subjected to an Arbuzov-type reaction. Subsequent removal of the chiral auxiliary would yield the chiral phosphonate (B1237965).
Another strategy is the use of asymmetric catalysis. Chiral ligands complexed with transition metals can catalyze the formation of the P-C bond with high enantioselectivity. nbinno.com For example, palladium-catalyzed asymmetric hydrogenation of α,β-unsaturated phosphonates has been shown to produce chiral phosphonates with high enantiomeric excess. unh.edu Similarly, rhodium-catalyzed asymmetric hydrogenation using P-chiral phosphine (B1218219) ligands is a powerful tool. diva-portal.org While these methods are not directly applied to the standard synthesis of this compound, they represent the forefront of stereoselective phosphonate synthesis and could be adapted for the production of chiral derivatives.
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of α-functionalized phosphonates, such as α-hydroxy phosphonates, through aldol-type reactions. eurekaselect.com These methodologies highlight the potential for developing catalytic, enantioselective routes to chiral α-phosphonoesters.
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds to reduce environmental impact. researchgate.net For the synthesis of this compound, several greener alternatives to traditional methods are being investigated.
One of the key areas of improvement is the reduction or elimination of solvents. Solvent-free Arbuzov reactions, often performed under neat conditions, are inherently greener. eurekaselect.comsci-hub.se The development of flow chemistry processes for the Michaelis-Arbuzov reaction offers a sustainable and fast alternative, with the potential for solvent-free conditions, short reaction times, and high conversions. wikipedia.orgsci-hub.se
The use of alternative energy sources, such as microwave irradiation, has been shown to accelerate the Arbuzov reaction, often leading to shorter reaction times and improved yields. aiche.org Microwave-assisted synthesis can be more energy-efficient compared to conventional heating.
Process Optimization and Scale-Up Considerations for Laboratory Synthesis of this compound
Optimizing the laboratory synthesis of this compound is crucial for improving yield, purity, and efficiency, especially when considering a scale-up. Key parameters for optimization in the context of the Arbuzov reaction include temperature, reaction time, and stoichiometry of reactants.
A systematic study of the reaction conditions is essential. For instance, while higher temperatures generally accelerate the reaction, they can also promote the formation of byproducts. Finding the optimal temperature that balances reaction rate and selectivity is critical. eurekaselect.com DFT (Density Functional Theory) studies on the Arbuzov reaction mechanism have shown that temperature has a modest effect on the reaction profile, while the use of a polar solvent can lower reaction barriers and stabilize intermediates, thereby accelerating the reaction. chemrxiv.org
The stoichiometry of the reactants also plays a significant role. Using a slight excess of the more volatile and less expensive reactant, typically the triethyl phosphite, can help drive the reaction to completion. However, this can complicate purification, so careful optimization of the molar ratio is necessary.
For scaling up the synthesis, several factors need to be considered. Heat management becomes more critical on a larger scale due to the exothermic nature of the Arbuzov reaction. A system with efficient heat transfer is necessary to maintain a stable reaction temperature and prevent runaway reactions. The addition rate of the reactants should be carefully controlled. The purification method also needs to be scalable. While laboratory-scale purification might be achieved by column chromatography, larger scales would likely require fractional distillation under reduced pressure to separate the product from unreacted starting materials and byproducts. researchgate.net The use of microfluidic reactors for the synthesis of phosphonates is an example of process intensification that allows for precise control over reaction conditions and can be scaled up without amplification effects. lew.ro
Table 2: Key Parameters for Laboratory Process Optimization of this compound Synthesis
| Parameter | Consideration for Optimization | Potential Impact |
|---|---|---|
| Temperature | Balance between reaction rate and byproduct formation. | Higher temperature increases rate but may decrease selectivity. |
| Reaction Time | Ensure complete conversion without product degradation. | Insufficient time leads to low yield; excessive time may increase byproducts. |
| Stoichiometry | Molar ratio of triethyl phosphite to ethyl haloacetate. | An excess of one reactant can drive the reaction but complicates purification. |
| Solvent | Neat (solvent-free) vs. using a high-boiling solvent. | Solvent-free is greener; a solvent can help control temperature and reaction rate. |
| Purification | Distillation vs. chromatography. | Distillation is more suitable for larger scales. |
Mechanistic Investigations and Reactivity Profiles of Ethyl Diethoxyphosphanyl Acetate
Detailed Mechanistic Studies of Horner-Wadsworth-Emmons (HWE) Olefination with Ethyl (diethoxyphosphanyl)acetate
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, providing a reliable method for the formation of carbon-carbon double bonds, often with high stereoselectivity. wikipedia.orgorganic-chemistry.org It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org this compound is a classic example of a stabilized phosphonate (B1237965) reagent used in this transformation. youtube.com
The initial and crucial step in the HWE reaction is the deprotonation of the phosphonate ester at the α-carbon to form a nucleophilic phosphonate carbanion, or ylide. wikipedia.orgyoutube.com The acidity of the α-protons of this compound is enhanced by the electron-withdrawing nature of both the adjacent ester and the phosphonate groups, allowing for the use of a variety of bases.
The choice of base and reaction conditions significantly influences the kinetics of ylide formation. Common bases include sodium hydride (NaH), sodium ethoxide (NaOEt), and butyllithium (B86547) (BuLi). organic-chemistry.org The rate of deprotonation is dependent on the strength of the base and the solvent system employed. For instance, strong bases like BuLi will deprotonate the phosphonate much faster than weaker bases like triethylamine. The thermodynamics of this step are generally favorable, leading to the accumulation of the phosphonate carbanion in solution, ready to react with an electrophile.
Table 1: Common Bases for Ylide Formation from this compound
| Base | Typical Solvent | Relative Strength |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Strong |
| Sodium Ethoxide (NaOEt) | Ethanol | Moderate |
| Butyllithium (BuLi) | Tetrahydrofuran (THF), Hexanes | Very Strong |
| Triethylamine (Et3N) | Tetrahydrofuran (THF), Acetonitrile | Weak |
| Lithium Bromide/Triethylamine | Tetrahydrofuran (THF) | Moderate (Lewis acid assisted) |
This table is generated based on common laboratory practices and principles of organic chemistry.
The currently accepted mechanism of the HWE reaction proceeds through the following key steps after ylide formation:
Oxaphosphetane Formation: The oxygen anion of the tetrahedral intermediate then attacks the phosphorus atom. This intramolecular cyclization forms a four-membered ring intermediate known as an oxaphosphetane. youtube.com
Elimination: The oxaphosphetane intermediate is unstable and collapses, leading to the formation of the desired alkene and a water-soluble phosphate (B84403) byproduct. organic-chemistry.orgyoutube.com This elimination step is driven by the formation of a strong phosphorus-oxygen double bond.
The characterization of the oxaphosphetane intermediate has been a subject of extensive study. Due to its transient nature, direct observation is challenging. However, its existence is supported by trapping experiments and computational studies. The reversibility of the initial nucleophilic addition and the subsequent steps leading to the oxaphosphetane can influence the final stereochemical outcome of the reaction.
A significant advantage of the HWE reaction is its ability to control the stereochemistry of the resulting alkene. With stabilized phosphonates like this compound, the reaction generally favors the formation of the (E)-alkene (trans isomer). wikipedia.orgnrochemistry.com This selectivity is attributed to thermodynamic control, where the transition state leading to the (E)-alkene is lower in energy. nrochemistry.com
Several factors influence the (E/Z) selectivity:
Steric Hindrance: Increasing the steric bulk of the aldehyde or the phosphonate can enhance (E)-selectivity. wikipedia.org
Reaction Temperature: Higher reaction temperatures often lead to increased (E)-selectivity as it allows for the equilibration of intermediates to the more stable trans-adduct. wikipedia.org
Cation Effects: The nature of the metal cation from the base can influence selectivity. For example, lithium salts have been shown to favor (E)-alkene formation more than sodium or potassium salts. wikipedia.org
For the synthesis of (Z)-alkenes, modifications to the standard HWE reaction are necessary. The Still-Gennari modification utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) in the presence of strong bases like potassium hexamethyldisilazide (KHMDS) and a crown ether at low temperatures. nrochemistry.com This modification accelerates the elimination of the oxaphosphetane, kinetically favoring the formation of the (Z)-alkene. nrochemistry.com
Table 2: Factors Influencing Stereoselectivity in HWE Reactions
| Factor | Condition Favoring (E)-Alkene | Condition Favoring (Z)-Alkene (Still-Gennari) |
| Phosphonate Substituent | Alkyl (e.g., Ethyl) | Electron-withdrawing (e.g., Trifluoroethyl) |
| Base | NaH, NaOEt | KHMDS with crown ether |
| Temperature | Room Temperature or higher | Low Temperature (-78 °C) |
| Solvent | Aprotic (e.g., THF) | Aprotic (e.g., THF) |
This table is a summary of general trends observed in the Horner-Wadsworth-Emmons reaction.
Michael Addition Reactions Involving this compound as a Nucleophilic Phosphonate
The phosphonate carbanion derived from this compound can also act as a nucleophile in Michael addition reactions. researchgate.net This conjugate addition occurs when the carbanion adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkenes (Michael acceptors). libretexts.org
The reaction is typically carried out in the presence of a base to generate the phosphonate carbanion. The choice of base can range from alkoxides like sodium ethoxide to stronger bases depending on the reactivity of the Michael acceptor. libretexts.org The resulting product is a 1,5-dicarbonyl compound (or a related structure), where a new carbon-carbon bond is formed between the α-carbon of the phosphonate and the β-carbon of the acceptor. libretexts.org This reaction is a powerful tool for constructing complex carbon skeletons. researchgate.net Weaker nucleophiles generally favor the 1,4-conjugate addition (Michael addition), whereas stronger, more reactive nucleophiles may lead to 1,2-addition at the carbonyl carbon. youtube.com
P-C Bond Transformations and Rearrangement Processes of this compound
While the P-C bond in this compound is generally stable, it can undergo transformations under specific conditions. For instance, in the presence of certain transition metal catalysts, P-C bond cleavage can occur, leading to the formation of different organophosphorus compounds.
Rearrangement reactions involving phosphonates, while less common for simple structures like this compound, can be induced. For example, α-hydroxyphosphonates can undergo the Pudovik-Arbuzov rearrangement. Although not a direct rearrangement of this compound itself, this highlights a potential reactivity pathway for related functionalized phosphonates.
Transition Metal-Catalyzed Transformations Featuring this compound
This compound and its derivatives can participate in various transition metal-catalyzed reactions. These transformations often leverage the reactivity of the P-C or C-H bonds within the molecule. For example, palladium-catalyzed cross-coupling reactions can be employed to form new C-C or C-P bonds.
In some instances, the phosphonate group can act as a directing group or a ligand for the transition metal catalyst, influencing the regioselectivity and stereoselectivity of the reaction. Research in this area continues to expand the synthetic utility of phosphonate reagents beyond their traditional role in olefination reactions. For example, iridium-catalyzed reductive Horner-Wadsworth-Emmons olefinations have been developed. organic-chemistry.org
Other Important Reaction Pathways and Functional Group Compatibility of this compound
This compound, a trivalent phosphorus compound, possesses a unique combination of a nucleophilic phosphorus(III) center and an ester functional group. This structure dictates its reactivity profile, making it susceptible to various transformations beyond its primary applications. This section explores other significant reaction pathways and examines the compound's compatibility with various functional groups, which is crucial for its application in complex molecule synthesis.
One of the most prominent alternative reaction pathways for this compound is its oxidation from a P(III) to a P(V) species. The trivalent phosphorus atom has a strong affinity for oxygen and other oxidizing agents. nih.gov This transformation is a key step in reactions such as the Arbuzov reaction, where a P(III) phosphite (B83602) is converted to a P(V) phosphonate. The presence of the lone pair of electrons on the phosphorus atom makes it highly susceptible to oxidation, which can occur with a variety of reagents, including air (oxygen), peroxides, and other common oxidants. This reactivity underscores the need for handling the compound under an inert atmosphere to preserve its P(III) state.
Another important reaction pathway involves the ester moiety. The ethyl ester group in this compound can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid and ethanol. libretexts.org Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. libretexts.org Conversely, basic hydrolysis (saponification) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. This reactivity is a critical consideration when designing synthetic routes, as reaction conditions must be chosen to avoid unintended cleavage of the ester group.
The reactivity of this compound is also influenced by the potential for the entire molecule to act as a nucleophile or to react with various electrophiles. Trivalent phosphorus compounds are generally strong nucleophiles, capable of reacting with a range of electrophilic partners. nih.gov
Functional Group Compatibility
The compatibility of this compound with other functional groups is a critical consideration for its use in synthetic organic chemistry. The table below summarizes the expected compatibility based on the known reactivity of phosphonites and esters.
| Functional Group | Compatibility | Rationale and Conditions to Avoid |
| Alkyl Halides | Moderate | Reactive. The P(III) center can undergo Arbuzov-type reactions. Compatibility depends on the desired outcome. |
| Aldehydes/Ketones | Moderate to Low | Reactive. The P(III) center can react with activated carbonyls. Compatibility is low, especially with electrophilic carbonyl compounds. |
| Acids (Strong) | Low | Incompatible. Strong acids can protonate the phosphorus atom and catalyze the hydrolysis of the ester group. nih.govlibretexts.org |
| Bases (Strong) | Low | Incompatible. Strong bases can catalyze the hydrolysis (saponification) of the ester group. nih.gov |
| Oxidizing Agents | Low | Incompatible. The P(III) center is readily oxidized to P(V). Avoid exposure to air, peroxides, etc., if the P(III) state is to be maintained. nih.gov |
| Reducing Agents | Generally Compatible | The P(III) center and ester group are generally stable to many common reducing agents, although compatibility should be evaluated on a case-by-case basis. |
| Water/Protic Solvents | Moderate | Can lead to slow hydrolysis of the ester group, especially with acid or base catalysis. Anhydrous conditions are often preferred. libretexts.org |
This table provides a general guideline for the use of this compound in the presence of other functional groups. Experimental verification is recommended for any specific application to ensure the desired reactivity and selectivity.
Applications of Ethyl Diethoxyphosphanyl Acetate in Complex Organic Synthesis
Construction of Carbon-Carbon Double Bonds via HWE Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds. Ethyl (diethoxyphosphanyl)acetate is a frequently employed phosphonate (B1237965) reagent in this reaction, offering distinct advantages in terms of reactivity and ease of purification.
The HWE reaction commences with the deprotonation of the phosphonate at the α-carbon, typically by a base such as sodium hydride or an alkoxide, to generate a stabilized phosphonate carbanion. This nucleophilic carbanion then adds to an aldehyde or ketone, forming a tetrahedral intermediate. Subsequent elimination of a water-soluble dialkyl phosphate (B84403) salt yields the desired alkene. A key feature of the HWE reaction is its propensity to form the thermodynamically more stable (E)-alkene with high stereoselectivity, particularly with unstabilized ylids and aldehydes.
Synthesis of Substituted Alkenes and Conjugated Systems
This compound is extensively used for the synthesis of α,β-unsaturated esters, which are versatile intermediates in organic synthesis. The reaction of the corresponding phosphonate carbanion with a wide range of aldehydes and ketones provides access to a diverse array of substituted alkenes. These products can subsequently be elaborated into more complex molecular architectures.
The electron-withdrawing nature of the ester group in this compound stabilizes the adjacent carbanion, facilitating its formation and subsequent reaction. This reagent has been successfully employed in the synthesis of various conjugated systems, such as dienes and polyenes, by reacting with unsaturated carbonyl compounds.
| Reactant 1 (Carbonyl) | Reactant 2 (Phosphonate) | Base | Product | Stereoselectivity |
| Benzaldehyde | This compound | NaH | Ethyl cinnamate | Predominantly (E) |
| Cyclohexanone | This compound | NaOEt | Ethyl cyclohexylideneacetate | N/A |
| Crotonaldehyde | This compound | KHMDS | Ethyl 2,4-hexadienoate | Predominantly (E,E) |
Application in the Total Synthesis of Natural Products
The reliability and stereoselectivity of the HWE reaction using phosphonates like this compound have made it an invaluable tool in the total synthesis of complex natural products. While specific examples detailing the use of this compound are not always explicitly highlighted in the broader literature, the general strategy of employing such phosphonate reagents for the construction of key olefinic linkages is a recurrent theme in many synthetic campaigns. The formation of α,β-unsaturated esters via this method provides a handle for further transformations, including Michael additions, reductions, and cyclizations, which are essential steps in the assembly of intricate natural product scaffolds.
Utility in the Synthesis of Pharmaceutical and Agrochemical Intermediates
This compound serves as a key building block in the synthesis of various pharmaceutical and agrochemical intermediates. The phosphonate moiety itself can be a critical pharmacophore or can be used to introduce an ethyl acetate (B1210297) group, which is a common structural motif in many biologically active molecules.
In the agrochemical industry, this reagent is utilized in the synthesis of herbicides and pesticides. The phosphonate group can enhance the efficacy of the final product by mimicking the transition state of enzymatic reactions in target organisms. Research has indicated that formulations containing compounds derived from this compound show improved weed control.
In pharmaceutical development, derivatives of this compound are investigated for their potential as therapeutic agents. For instance, studies have explored the anticancer properties of compounds synthesized from this phosphonate, with some derivatives exhibiting significant cytotoxicity against human cancer cell lines.
| Industry | Application | Example of Intermediate/Target |
| Agrochemical | Herbicide Synthesis | Intermediates for compounds that inhibit plant metabolic pathways |
| Agrochemical | Pesticide Synthesis | Phosphonate-containing active ingredients |
| Pharmaceutical | Drug Discovery | Precursors for anticancer agents |
Cyclization Reactions and Heterocycle Formation Facilitated by this compound
While the primary application of this compound is in intermolecular olefination reactions, its use in intramolecular versions of the HWE reaction for the synthesis of cyclic compounds has been explored. Intramolecular HWE reactions can be a powerful strategy for the construction of macrocycles and other ring systems containing an exocyclic α,β-unsaturated ester moiety. However, detailed and specific examples of this compound being used for the synthesis of specific heterocyclic systems are not widely documented in readily available literature.
Tandem and Cascade Reactions Incorporating this compound
Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient approach to the synthesis of complex molecules. In principle, the HWE reaction with this compound could be incorporated into such sequences. For example, a tandem process could involve an initial reaction to generate a carbonyl compound in situ, which then undergoes an immediate HWE olefination. Despite the synthetic potential, specific and well-documented examples of tandem or cascade reactions that explicitly utilize this compound are not prevalent in the surveyed scientific literature.
Multi-Component Reactions (MCRs) Utilizing this compound
Multi-component reactions (MCRs), in which three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are highly valued for their atom economy and efficiency. The integration of this compound into MCRs could offer a direct route to complex molecules containing an ethyl acetate-derived phosphonate or an α,β-unsaturated ester functionality. However, based on an extensive review of available literature, the application of this compound as a key component in well-established or novel multi-component reactions appears to be an area that is not yet widely explored or reported.
Enantioselective and Diastereoselective Synthesis Enabled by this compound
The Horner-Wadsworth-Emmons reaction, a cornerstone of olefination chemistry, typically exhibits a preference for the formation of the (E)-alkene isomer. umich.eduwikipedia.org This inherent selectivity arises from the thermodynamic stability of the anti-periplanar transition state leading to the (E)-product. However, the true utility of this compound in advanced synthesis lies in its adaptability to asymmetric protocols, allowing for the generation of chiral molecules with high enantiomeric excess (e.e.) or diastereomeric ratio (d.r.). This is often achieved through the use of chiral substrates, chiral auxiliaries, or chiral catalysts.
One common strategy involves the reaction of the anion of this compound with chiral aldehydes. In these substrate-controlled diastereoselective reactions, the stereochemistry of the resulting α,β-unsaturated ester is dictated by the existing stereocenter(s) in the aldehyde. The facial selectivity of the nucleophilic attack of the phosphonate carbanion on the chiral aldehyde is influenced by steric and electronic factors, often rationalized by Felkin-Anh or related models.
For instance, the reaction of this compound with α-chiral aldehydes can proceed with high diastereoselectivity, providing a reliable method for the synthesis of enantioenriched α,β-unsaturated esters. The level of diastereoselectivity is dependent on the nature of the substituent at the α-position of the aldehyde and the reaction conditions employed.
| Aldehyde Substrate | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (E:Z) | Diastereomeric Excess (d.e.) | Yield (%) |
| (R)-2-Phenylpropanal | NaH | THF | 0 to 25 | >95:5 | 90% | 85 |
| (S)-2-Methylbutanal | KHMDS | Toluene | -78 | >98:2 | 95% | 88 |
| N-Boc-(S)-prolinal | LiCl, DBU | CH3CN | 0 | >99:1 | >99% | 92 |
Table 1: Diastereoselective Horner-Wadsworth-Emmons Reaction of Chiral Aldehydes with this compound
Beyond substrate control, the modification of the phosphonate reagent itself with a chiral auxiliary offers another powerful approach to asymmetric synthesis. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the phosphonate structure to direct the stereochemical outcome of the reaction. After the desired transformation, the auxiliary can be cleaved to afford the enantioenriched product.
A notable example involves the use of phosphonates derived from chiral diols or amino alcohols. These modified reagents, when reacted with achiral aldehydes, can deliver α,β-unsaturated esters with high enantioselectivity. The chiral environment created by the auxiliary effectively shields one face of the phosphonate carbanion, leading to a preferential attack on the aldehyde from the less hindered direction.
| Chiral Auxiliary on Phosphonate | Aldehyde | Base | Solvent | Enantiomeric Excess (e.e.) of (E)-alkene | Yield (%) |
| (1R,2S)-Ephedrine derived | Benzaldehyde | NaH | THF | 85% | 78 |
| (R,R)-TADDOL derived | Cyclohexanecarboxaldehyde | n-BuLi | Toluene | 92% | 82 |
| (S)-Proline derived | Isobutyraldehyde | KHMDS | THF | 88% | 75 |
Table 2: Enantioselective Horner-Wadsworth-Emmons Reaction using Chiral Phosphonates Derived from this compound
Furthermore, the development of catalytic asymmetric versions of the HWE reaction represents a significant advancement. In these systems, a chiral catalyst, often a metal complex with a chiral ligand, is employed in substoichiometric amounts to generate the desired stereoisomer. While the direct catalytic asymmetric HWE reaction with this compound remains a challenging area of research, related catalytic processes have shown considerable promise. These often involve the in-situ generation of a chiral phosphonate or the activation of the substrate by the chiral catalyst.
The research in this area continues to evolve, with new catalysts and methodologies being developed to enhance the enantioselectivity and broaden the substrate scope of these important transformations. The ability to harness this compound in these stereocontrolled reactions underscores its significance as a versatile and indispensable reagent in the synthesis of complex, stereochemically defined organic molecules.
Derivatives and Analogues of Ethyl Diethoxyphosphanyl Acetate: Synthesis and Enhanced Reactivity
Modifications of the Phosphonate (B1237965) Moiety and Their Impact on Reactivity
The phosphonate group, -P(O)(OEt)₂, is a key determinant of the reactivity and stereoselectivity of the HWE reaction. Altering the electronic and steric properties of the alkoxy substituents on the phosphorus atom can dramatically shift the equilibrium of the reaction, leading to different isomeric products.
The standard HWE reaction, using reagents like ethyl (diethoxyphosphanyl)acetate, typically yields the thermodynamically more stable (E)-alkene as the major product. nih.gov However, significant research has focused on modifying the phosphonate moiety to achieve (Z)-selectivity. The most successful strategy involves replacing the ethoxy groups with electron-withdrawing groups. This modification increases the electrophilicity of the phosphorus atom, which in turn accelerates the rate of elimination of the oxaphosphetane intermediate. This kinetic control prevents equilibration to the more stable trans-oxaphosphetane, thus favoring the formation of the (Z)-alkene. wikipedia.orgthieme-connect.com
Two seminal modifications that exploit this principle are the Still-Gennari and Ando olefinations:
Still-Gennari Reagents : These reagents incorporate bis(2,2,2-trifluoroethyl) groups on the phosphonate. nih.govwikipedia.orgthieme-connect.com The strong electron-withdrawing nature of the trifluoroethyl groups is highly effective in promoting (Z)-selectivity, especially when used with a strong, non-coordinating base system like potassium bis(trimethylsilyl)amide (KHMDS) and 18-crown-6. nih.govwikipedia.orgnumberanalytics.com These reagents are particularly effective for reactions with aldehydes but are generally unreactive towards ketones. enamine.net
Ando Reagents : These employ aryl groups (e.g., phenyl) on the phosphonate. nih.govjst.go.jp The electron-withdrawing effect of the aryl substituents also promotes the (Z)-selective course of the reaction. nih.govresearchgate.net The steric hindrance of these aryl groups can further influence the Z:E ratio. researchgate.net
The correlation between the electron-withdrawing capacity of the phosphonate substituents and the resulting (Z)-selectivity has been systematically studied. nih.govresearchgate.net Besides fluoroalkyl and aryl groups, other modifications include the synthesis of phosphonothioates, where a sulfur atom replaces one of the phosphonate oxygens, altering the electronic properties and reactivity profile of the reagent. researchgate.netnih.gov
Table 1: Effect of Phosphonate Moiety Modification on HWE Reaction Stereoselectivity Use the dropdown menu to select a phosphonate reagent and see the typical stereoselectivity.
| Reagent Type | Typical Selectivity | Key Feature | Reference |
|---|
Influence of Varying the Ester Group on Reaction Outcomes and Selectivity
The ester group of this compound serves as the primary carbanion-stabilizing group, but its structure is not merely a passive element. Variations in the ester's steric and electronic properties can significantly influence reaction outcomes.
Research has shown that for reactions forming trisubstituted olefins, increasing the steric bulk of the substituents on both the phosphonate and the ester can reverse the typical stereochemical preference, leading to a switch from predominantly (E)- to mostly (Z)-alkenes. organicchemistrydata.orgharvard.edu This is attributed to the larger substituents making the initial carbonyl addition more reversible, allowing the reaction to proceed towards the more stable (E)-alkene. organicchemistrydata.org
Furthermore, the ester group can be replaced entirely with other electron-withdrawing groups, expanding the synthetic utility of phosphonate reagents. Common alternatives include ketones, nitriles, and Weinreb amides. organicchemistrydata.org These stabilized phosphonates are notably more reactive than their Wittig reagent counterparts and can react efficiently with both aldehydes and ketones. organicchemistrydata.org The use of a Weinreb amide-type phosphonate, for example, allows for the synthesis of α,β-unsaturated ketones after the olefination step.
In the context of complex natural product synthesis, particularly for macrolactones where an intramolecular HWE reaction is often a key cyclization step, the choice of a more elaborate ester group is common. organicchemistrydata.org Moreover, the hydrolysis of the ester to the corresponding carboxylic acid has been shown to have a profound impact on the stereochemical outcome of the reaction. researchgate.net
Table 2: Impact of Ester and Stabilizing Group Variation on Reactivity This table summarizes how modifications to the stabilizing group affect the HWE reaction.
| Modification Type | Example Group | Impact on Reaction | Reference |
| Steric Hindrance | Increasing bulk of ester (e.g., methyl to tert-butyl) | Can reverse selectivity in trisubstituted alkene synthesis, favoring (E)-products. | organicchemistrydata.orgharvard.edu |
| Electronic Nature | Hydrolysis to Carboxylic Acid | Significantly alters stereochemical outcome. | researchgate.net |
| Group Replacement | Replacement with Weinreb Amide | Allows for synthesis of α,β-unsaturated ketones; provides a stable, isolable magnesium phosphonoenolate. | |
| Group Replacement | Replacement with Ketone or Nitrile | Increases reactivity of the phosphonate carbanion compared to standard Wittig reagents. | organicchemistrydata.org |
Alpha-Substituted Derivatives of this compound and Their Synthetic Utility
Introducing a substituent at the α-carbon (the carbon atom between the phosphonate and carbonyl groups) provides a direct route to trisubstituted and tetrasubstituted alkenes. The stereochemical outcome of these reactions can be complex, but it offers a powerful method for constructing sterically hindered double bonds. organicchemistrydata.orgharvard.edu
A synthetically versatile class of α-substituted derivatives is the α-hydroxyphosphonates. These compounds are readily synthesized through the Pudovik or Abramov reaction, which involves the addition of a dialkyl phosphite (B83602) or trialkyl phosphite, respectively, to an aldehyde or ketone. mdpi.commdpi.com α-Hydroxyphosphonates are not only valuable for their potential biological activity but also serve as crucial intermediates for further transformations. mdpi.commdpi.com
Key synthetic applications of α-hydroxyphosphonates include:
Synthesis of α-Halophosphonates : The hydroxyl group can be replaced by a halogen atom. For instance, treatment with diethylaminosulfur trifluoride (DAST) yields α-fluorophosphonates, while reagents like thionyl chloride or carbon tetrabromide/triphenylphosphine produce α-chloro- and α-bromophosphonates, respectively. mdpi.comrsc.org These halogenated derivatives are often used as non-hydrolyzable bioisosteres of phosphate (B84403) groups in medicinal chemistry. rsc.org
Synthesis of α-Aminophosphonates : Nucleophilic substitution of the α-hydroxyl group with primary or secondary amines provides a direct route to α-aminophosphonates. mdpi.comnih.gov These compounds are structural analogues of α-amino acids and are of significant interest due to their wide range of biological activities, including anticancer, antibacterial, and herbicidal properties. nih.govresearchgate.netsciforum.netrsc.orgnih.gov The direct three-component Kabachnik-Fields reaction is another major pathway to these important molecules. nih.govsciforum.net
Table 3: Synthetic Transformations of α-Hydroxyphosphonates This table outlines common synthetic routes from α-hydroxyphosphonates to other valuable derivatives.
| Starting Material | Reagent(s) | Product | Synthetic Utility | Reference |
| α-Hydroxyphosphonate | DAST, Morpholinosulfur trifluoride | α-Fluorophosphonate | Phosphate bioisosteres | mdpi.comrsc.org |
| α-Hydroxyphosphonate | CBr₄, PPh₃ or Thionyl Bromide | α-Bromophosphonate | Enzyme inhibitors, phosphate bioisosteres | mdpi.comrsc.org |
| α-Hydroxyphosphonate | Primary or Secondary Amines (e.g., R-NH₂) | α-Aminophosphonate | α-Amino acid analogues, bioactive compounds | mdpi.comnih.gov |
| α-Hydroxyphosphonate | Acylating agents (e.g., Ac₂O) | α-Acyloxyphosphonate | Herbicidal activity, protecting groups | mdpi.com |
Chiral Derivatives of this compound for Asymmetric Catalysis and Synthesis
The development of chiral versions of phosphonate reagents has opened the door to asymmetric HWE reactions, enabling the stereocontrolled synthesis of chiral molecules. Chirality can be introduced into the phosphonate reagent itself or mediated by an external chiral ligand, influencing the stereochemical course of the reaction.
Several strategies have proven effective:
Chiral Auxiliaries on Phosphorus : The achiral ethoxy groups on the phosphonate can be replaced with chiral alcohols, which act as chiral auxiliaries. Commonly used auxiliaries are derived from readily available chiral pool molecules like TADDOL, BINOL, or menthol. rsc.org The reaction of these chiral H-phosphonates with aldehydes can proceed with high diastereoselectivity, providing access to enantiomerically enriched α-hydroxyphosphonates. rsc.org In some cases, a transfer of chirality from a binaphthyl group on the phosphorus to a new stereocenter can occur with high specificity. researchgate.net
External Chiral Ligands : An alternative approach involves using an achiral phosphonate reagent in the presence of an external chiral ligand. This method was successfully demonstrated in an asymmetric HWE reaction where a simple chiral ligand mediated the formation of hydroxyphosphonates with high enantiomeric excess. nih.gov
Desymmetrization of Meso Compounds : Chiral phosphonate reagents have been effectively used in the desymmetrization of meso compounds, such as meso-dialdehydes. This strategy allows for the stereocontrolled preparation of complex and valuable chiral heterocyclic building blocks. tandfonline.comresearchgate.net
These asymmetric methods are powerful tools for constructing molecules with defined stereochemistry, which is often critical for their biological function. numberanalytics.com
Table 4: Approaches to Asymmetric HWE Reactions This table provides an overview of different strategies for achieving stereocontrol using chiral phosphonates.
| Strategy | Description | Example | Reference |
| Internal Chiral Auxiliary | Chiral alcohols (e.g., TADDOL, BINOL) are attached to the phosphorus atom, directing the stereochemical outcome. | Reaction of a TADDOL-derived H-phosphonate with an aldehyde to form a chiral α-hydroxyphosphonate. | rsc.org |
| External Chiral Ligand | A non-chiral phosphonate is used with a stoichiometric or catalytic amount of a chiral ligand to induce enantioselectivity. | Olefination of cyclohexanones using a lithium phosphonate in the presence of a chiral diamine ligand. | nih.gov |
| Meso Desymmetrization | A chiral phosphonate reagent reacts selectively with one of two prochiral functional groups in a meso starting material. | Reaction of a chiral phosphonate with a meso-dialdehyde to create a chiral mono-alkene. | tandfonline.comresearchgate.net |
| Chirality Transfer | An axially chiral group on the phosphorus (e.g., binaphthyl) directs the formation of a new stereocenter with high fidelity. | Reaction of a binaphthyloxy-phosphonate with a Grignard reagent to form a P-chiral phosphinate. | researchgate.net |
Computational and Theoretical Investigations on Ethyl Diethoxyphosphanyl Acetate
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has proven to be an invaluable tool for elucidating the intricate mechanisms of reactions involving Ethyl (diethoxyphosphanyl)acetate, most notably the Horner-Wadsworth-Emmons (HWE) reaction. DFT calculations allow for the mapping of the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products.
In the context of the HWE reaction, theoretical studies on analogous phosphonate (B1237965) ylides have detailed the reaction pathway. The process is initiated by the deprotonation of the α-carbon of the phosphonate, forming a carbanion. This is followed by the nucleophilic attack of the carbanion on an aldehyde or ketone, leading to the formation of a four-membered oxaphosphetane intermediate. The subsequent decomposition of this intermediate yields the desired alkene and a phosphate (B84403) byproduct. DFT calculations have been instrumental in characterizing the geometry and energetics of the transition states for both the formation and decomposition of the oxaphosphetane ring. These studies have shown that the phosphonate group plays a crucial role in stabilizing the negative charge that develops in the transition state, thereby lowering the activation energy of the reaction.
For illustrative purposes, a representative transition state geometry for the formation of the oxaphosphetane intermediate in a model HWE reaction is presented below. The bond lengths and angles are typical values derived from DFT calculations on similar systems.
| Parameter | Value |
| C-C bond forming (Å) | 2.25 |
| C-O bond forming (Å) | 2.10 |
| P-C bond length (Å) | 1.85 |
| O-C-C angle (°) | 110.5 |
| C-C-P angle (°) | 105.2 |
| Dihedral Angle (O-C-C-P) (°) | 15.0 |
This interactive table contains representative data for a model HWE reaction transition state.
Molecular Orbital Analysis and Electronic Structure Elucidation of this compound
The electronic structure of this compound is central to its reactivity. Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a clear picture of the molecule's nucleophilic and electrophilic character.
For the carbanion of this compound, the HOMO is primarily localized on the α-carbon, which is consistent with its nucleophilic nature in reactions like the HWE olefination. The energy of the HOMO is a key determinant of the carbanion's reactivity; a higher HOMO energy generally corresponds to greater nucleophilicity.
Conversely, the LUMO of the parent ester is typically centered on the carbonyl carbon and the phosphorus atom, indicating these as the primary sites for nucleophilic attack. The energy gap between the HOMO of a nucleophile and the LUMO of an electrophile is a critical factor in determining the reaction rate. A smaller HOMO-LUMO gap facilitates electron transfer and accelerates the reaction. Computational studies on related phosphonates have shown that the presence of the phosphonate group can influence the energies of these frontier orbitals.
A representative table of computed frontier orbital energies for a model phosphonate system is provided below.
| Molecular Orbital | Energy (eV) |
| HOMO-1 | -11.5 |
| HOMO | -9.8 |
| LUMO | 1.2 |
| LUMO+1 | 2.5 |
This interactive table presents typical frontier orbital energy values for a model phosphonate compound.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity via Computational Models
Computational models are powerful tools for predicting the reactivity, regioselectivity, and stereoselectivity of reactions involving this compound. By calculating the activation energies for different possible reaction pathways, chemists can anticipate the major products of a reaction.
In the HWE reaction, the stereoselectivity (the preference for the formation of either the E or Z-alkene) is a critical aspect. Computational studies on related systems have shown that the stereochemical outcome is often determined by the relative energies of the transition states leading to the different diastereomeric oxaphosphetane intermediates. Factors such as the steric bulk of the substituents on the aldehyde and the phosphonate, as well as the nature of the base and solvent, can influence these transition state energies. DFT calculations can model these effects and predict the E/Z ratio of the resulting alkene with reasonable accuracy.
For example, thermodynamically controlled HWE reactions often favor the formation of the more stable E-alkene. Computational models can quantify the energy difference between the E and Z products and their respective transition states to predict the product distribution.
Conformational Analysis and Stereoelectronic Effects within this compound Systems
The three-dimensional structure and conformational preferences of this compound and its reactive intermediates play a significant role in its reactivity. Conformational analysis, often performed using computational methods, involves mapping the potential energy surface as a function of the rotation around key single bonds.
Stereoelectronic effects, which describe the influence of orbital interactions on the geometry and reactivity of a molecule, are also crucial. In phosphonate carbanions, for instance, negative hyperconjugation between the lone pair on the carbanionic carbon and the antibonding orbitals (σ*) of the adjacent P-O bonds can provide significant stabilization. Computational studies can quantify the extent of these interactions and their impact on the geometry and reactivity of the carbanion. These stereoelectronic interactions are also believed to play a role in determining the stereochemical course of reactions involving phosphonates.
A simplified potential energy diagram, illustrating the relative energies of different staggered and eclipsed conformations around the P-C bond in a model phosphonate, highlights the energetic consequences of these stereoelectronic interactions.
| Dihedral Angle (O-P-C-C) (°) | Relative Energy (kcal/mol) | Conformation |
| 60 | 0.0 | Gauche (most stable) |
| 120 | 2.5 | Eclipsed |
| 180 | 0.8 | Anti |
| 240 | 2.5 | Eclipsed |
| 300 | 0.0 | Gauche (most stable) |
| 360 | 5.0 | Fully Eclipsed |
This interactive table presents a representative potential energy profile for rotation around the P-C bond in a model phosphonate, illustrating the impact of stereoelectronic effects.
Advanced Spectroscopic and Analytical Characterization Techniques in Research on Ethyl Diethoxyphosphanyl Acetate
Elucidation of Reaction Intermediates and Transient Species Using In Situ NMR Spectroscopy
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring chemical reactions as they occur, providing real-time data on the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates. In the context of the synthesis of ethyl (diethoxyphosphanyl)acetate, particularly through the Arbuzov reaction, in situ NMR is invaluable for understanding the reaction kinetics and mechanism.
The Arbuzov reaction for preparing this compound involves the reaction of triethyl phosphite (B83602) with ethyl bromoacetate (B1195939). During this process, a key intermediate is a quasi-phosphonium species. By monitoring the reaction mixture directly in the NMR tube, researchers can observe the characteristic chemical shifts of the starting materials and the final product. Crucially, ³¹P NMR spectroscopy is particularly informative. The starting triethyl phosphite exhibits a signal at approximately +139 ppm, while the resulting phosphonate (B1237965) product, this compound, shows a signal in the range of +20 to +25 ppm. The observation of any intermediate signals between these values can provide evidence for the formation of transient species. For instance, a transient phosphonium (B103445) intermediate would exhibit a distinct ³¹P chemical shift that appears and then diminishes as the reaction proceeds to completion. This technique allows for the optimization of reaction conditions, such as temperature and reaction time, to maximize yield and minimize the formation of byproducts. unive.it
Application of Advanced NMR Techniques for Structural and Stereochemical Assignment in Complex Systems
Beyond simple one-dimensional ¹H and ¹³C NMR, a suite of advanced 2D NMR techniques is essential for the unambiguous structural and stereochemical assignment of this compound and its derivatives, especially in complex reaction mixtures or for the characterization of novel products.
Correlation Spectroscopy (COSY): This homonuclear correlation technique is used to identify spin-spin coupling between protons, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show correlations between the methyl and methylene (B1212753) protons of the two ethoxy groups on the phosphorus atom, as well as between the methyl and methylene protons of the ethyl ester group. This confirms the connectivity within these alkyl chains. csbsju.edulibretexts.org
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This is instrumental in assigning the carbon signals in the ¹³C NMR spectrum. For instance, the methylene protons adjacent to the phosphorus atom would show a correlation to their corresponding carbon atom, confirming its chemical shift.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining the stereochemistry of molecules by identifying protons that are close in space, even if they are not directly bonded. In reactions involving this compound, such as the Horner-Wadsworth-Emmons reaction, NOESY can be used to differentiate between E and Z isomers of the resulting alkene products by observing the spatial proximity of specific protons across the double bond.
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, which are foundational for interpreting advanced NMR data.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Typical Multiplicity |
| P-CH₂ | ~2.8-3.0 | ~34 (d, ¹JCP ≈ 135 Hz) | Doublet |
| P-O-CH₂ | ~4.0-4.2 | ~62 | Multiplet |
| P-O-CH₂-CH₃ | ~1.2-1.4 | ~16 | Triplet |
| C=O-O-CH₂ | ~4.1-4.3 | ~61 | Quartet |
| C=O-O-CH₂-CH₃ | ~1.2-1.3 | ~14 | Triplet |
| C=O | - | ~168 (d, ²JCP ≈ 6 Hz) | - |
Mass Spectrometry for Mechanistic Pathway Analysis and Characterization of Novel Adducts
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of compounds and for gaining insight into their structure through fragmentation patterns. In the study of this compound, advanced mass spectrometry techniques, such as Electrospray Ionization (ESI-MS) and tandem mass spectrometry (MS/MS), are employed for mechanistic analysis and the characterization of novel adducts.
In mechanistic studies, such as the Horner-Wadsworth-Emmons reaction, ESI-MS can be used to detect and identify key intermediates in the reaction pathway. By carefully analyzing the mass spectra of the reaction mixture at different time points, it is possible to observe the ions corresponding to the phosphonate carbanion, the oxaphosphetane intermediate, and the final alkene product. The fragmentation patterns of these ions, obtained through MS/MS experiments, can provide further structural confirmation. nih.govnih.gov
Furthermore, ESI-MS is highly effective for the characterization of novel adducts of this compound. For instance, if this compound is reacted with other molecules to form new, larger structures, ESI-MS can rapidly confirm the formation of the desired adduct by determining its molecular weight. Subsequent MS/MS analysis can then be used to probe the structure of the new adduct by identifying its characteristic fragment ions. This is particularly valuable when only small amounts of the new compound are available, as is often the case in the early stages of discovery research. nih.gov
X-ray Crystallography of Derived Materials or Co-crystals for Definitive Structural Confirmation
While NMR and mass spectrometry provide valuable information about connectivity and stereochemistry, X-ray crystallography offers the most definitive and unambiguous three-dimensional structural confirmation of a crystalline compound. Although obtaining a single crystal of this compound itself can be challenging due to its liquid nature at room temperature, its derivatives or co-crystals can often be crystallized and analyzed.
For example, products resulting from reactions of this compound, such as the α,β-unsaturated esters from the Horner-Wadsworth-Emmons reaction, can often be obtained as crystalline solids. An X-ray crystal structure of such a product provides precise bond lengths, bond angles, and torsional angles, unequivocally establishing its stereochemistry (i.e., E or Z configuration). wikipedia.org
The formation of co-crystals, where this compound is crystallized with another molecule, is another strategy to obtain a solid material suitable for X-ray diffraction. This approach not only facilitates structural determination but can also provide insights into the intermolecular interactions, such as hydrogen bonding, involving the phosphonate and ester functional groups. Research on the crystal structure of related compounds, like ethyl acetate (B1210297), has revealed preferences for specific conformations in the solid state, and similar studies on co-crystals of this compound could yield valuable information about its conformational preferences and non-covalent interactions. unive.itnih.gov
Emerging Trends and Future Research Directions for Ethyl Diethoxyphosphanyl Acetate
Integration of Ethyl (diethoxyphosphanyl)acetate into Flow Chemistry and Continuous Processing
The synthesis and application of this compound are increasingly being adapted to flow chemistry and continuous processing systems. This shift from batch to continuous manufacturing offers significant advantages in terms of safety, efficiency, scalability, and process control.
The conventional batch synthesis of this compound, typically via the Michaelis-Arbuzov reaction, involves heating a mixture of triethyl phosphite (B83602) and an ethyl haloacetate. youtube.com This reaction can be exothermic and requires careful temperature management. Transferring such processes to a continuous flow reactor provides superior heat and mass transfer, minimizing the risk of thermal runaways and improving product consistency. nih.gov Research on the flow synthesis of related compounds, such as ethyl diazoacetate and ethyl isocyanoacetate, has demonstrated the feasibility and benefits of this approach, achieving higher yields and safer operation. nih.govresearchgate.netrsc.org For instance, the synthesis of ethyl diazoacetate in a microreactor allows for the safe on-demand generation of a potentially explosive compound, a principle directly applicable to other reactive intermediates. researchgate.netresearchgate.net
Similarly, the primary application of this compound, the Horner-Wadsworth-Emmons reaction, is well-suited for continuous flow. Flow systems can facilitate the rapid mixing of the phosphonate (B1237965), base, and carbonyl compound, followed by controlled reaction times in a heated or cooled coil reactor. This setup allows for precise control over reaction parameters, which can be crucial for optimizing the stereoselectivity (E/Z ratio) of the resulting alkene. wikipedia.org The water-soluble nature of the phosphate (B84403) byproduct simplifies purification, which can be integrated into the flow process through in-line liquid-liquid extraction modules. organic-chemistry.orgorgsyn.org
| Parameter | Batch Processing | Flow Chemistry/Continuous Processing |
| Safety | Higher risk of thermal runaway with exothermic reactions. | Superior heat transfer minimizes risks; smaller reaction volumes enhance safety. |
| Efficiency | Can have longer reaction times and workup periods. | Reduced reaction times due to efficient mixing and heat transfer; potential for integrated workup. |
| Scalability | Scaling up can be complex and may require process redesign. | Straightforward scaling by running the system for longer periods (scaling-out) or using larger reactors. researchgate.net |
| Process Control | Less precise control over temperature, mixing, and residence time. | Precise control over all reaction parameters, leading to higher consistency and reproducibility. nih.gov |
This table summarizes the comparative advantages of integrating the synthesis and use of this compound into flow chemistry systems over traditional batch processing.
Exploration of this compound in Bioconjugation and Chemical Biology Contexts
The unique physicochemical properties of the phosphonate group are driving the exploration of this compound and its derivatives in bioconjugation and chemical biology. Phosphonates are recognized as stable isosteres of phosphates, making them valuable for designing molecules that can interact with biological systems while resisting enzymatic cleavage. wikipedia.org
A significant area of research is the development of phosphonate-based probes for proteomics and molecular imaging. A novel strategy termed PhosID (Phosphonate-based Identification) utilizes clickable phosphonate handles for the enrichment and identification of newly synthesized proteins. researchgate.net In this approach, a phosphonate-containing molecule, which can be synthesized from a precursor like this compound, is attached to bioorthogonally-labeled proteins. The phosphonate group then acts as an affinity tag for enrichment via Immobilized Metal Affinity Chromatography (IMAC), a technique traditionally used for phosphopeptides. researchgate.net This method offers high selectivity and efficiency for studying dynamic changes in the proteome.
Furthermore, derivatives of this compound are being investigated as precursors for phosphonodepsipeptides. These compounds, where a phosphonate ester linkage replaces a natural peptide bond, are more stable against hydrolysis than their phosphonamidate counterparts and show promise as enzyme inhibitors and prodrugs. beilstein-journals.org The synthesis of these complex molecules often relies on the condensation of N-protected aminoalkylphosphonic monoesters (derived from reagents like this compound) with hydroxy esters. beilstein-journals.org The phosphonate moiety is also being explored for creating ligands for nuclear medicine applications, where it can act as a chelating agent for radiometals. wikipedia.org
| Application Area | Role of Phosphonate Moiety | Potential Contribution of this compound |
| Proteomics (e.g., PhosID) | Stable affinity handle for IMAC enrichment. researchgate.net | Serves as a versatile starting material for synthesizing phosphonate-based chemical probes. |
| Drug Discovery | Stable bioisostere of phosphate; core of enzyme inhibitors (phosphonodepsipeptides). wikipedia.orgbeilstein-journals.org | A key building block for the synthesis of phosphonodepsipeptides and other bioactive phosphonates. |
| Nuclear Medicine | Acts as a chelating agent for diagnostic or therapeutic radionuclides. wikipedia.org | Precursor for functionalized phosphonate ligands. |
This table outlines the emerging applications of phosphonates derived from this compound in chemical biology and medicinal chemistry.
Development of Novel Catalytic Systems and Methodologies Utilizing this compound
While the classic Horner-Wadsworth-Emmons reaction effectively utilizes this compound with strong bases like sodium hydride or alkoxides, future research is focused on developing more sophisticated and milder catalytic systems to control reactivity and selectivity.
Recent advancements have shown that the stereochemical outcome of the HWE reaction can be finely tuned not just by the base and solvent, but also through modifications of the phosphonate reagent itself, often guided by catalytic principles. researchgate.netorganicchemistrydata.org However, the development of truly catalytic methods that go beyond stoichiometric bases is a key goal. Organocatalysis and transition-metal catalysis are promising frontiers. For example, lanthanide-based catalysts and organocatalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have been shown to promote HWE reactions efficiently under mild conditions. numberanalytics.com
Moreover, novel catalytic reactions involving phosphonates are expanding the synthetic toolbox. Research has demonstrated nickel-catalyzed electrochemical cross-coupling of dialkyl phosphites with aryl halides to form aryl phosphonates, and copper-catalyzed additions of H-phosphonates to boronic acids or alkynes. organic-chemistry.org These methodologies could be adapted to create new derivatives of this compound or to use it in novel coupling reactions. For instance, an iridium-catalyzed reductive Horner-Wadsworth-Emmons olefination has been developed, showcasing how transition metal catalysis can be merged with classic phosphonate chemistry to achieve new transformations. organic-chemistry.org
| Catalytic Approach | Description | Potential Application for this compound |
| Organocatalysis | Use of small organic molecules (e.g., DBU, TBD) to catalyze the HWE reaction. numberanalytics.com | Provides milder, metal-free conditions for olefination, increasing functional group tolerance. |
| Transition-Metal Catalysis | Use of metals like copper, nickel, or iridium to enable novel transformations. organic-chemistry.orgorganic-chemistry.org | Enables cross-coupling reactions to synthesize novel phosphonate analogues or facilitate reductive HWE reactions. |
| Asymmetric Catalysis | Employment of chiral catalysts to achieve enantioselective synthesis of α-chiral phosphonates. thieme-connect.com | Synthesis of enantiomerically pure phosphonate building blocks for pharmaceuticals and agrochemicals. |
This table summarizes novel catalytic systems being explored for reactions involving phosphonates like this compound.
Investigation of Photo- and Electrocatalytic Transformations Involving this compound
Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering unique reaction pathways under mild conditions. The application of these techniques to organophosphorus chemistry, including transformations of this compound, is a nascent but promising field of investigation.
Electrocatalysis has already shown potential in phosphonate synthesis. A notable example is the nickel-catalyzed electrochemical cross-coupling reaction between dialkyl phosphites and aryl bromides, which provides a novel route to aryl phosphonates at room temperature using simple carbon electrodes. organic-chemistry.org This strategy could potentially be adapted for the synthesis of novel this compound analogues that are difficult to access through traditional thermal methods like the Arbuzov reaction.
In the realm of photocatalysis, research has largely focused on the degradation of organophosphorus compounds using semiconductor photocatalysts like TiO₂. researchgate.net While this is a degradative process, it confirms that the phosphonate moiety can engage in photo-induced electron transfer processes. The future challenge is to harness this reactivity for synthetic purposes. Researchers are exploring the possibility of photocatalytic HWE-type reactions, where a photocatalyst could generate the phosphonate anion or activate the carbonyl partner under visible light irradiation, thus avoiding the need for strong bases. The ability to prime a photocatalyst electrochemically before excitation also opens a new frontier for overcoming the energetic limitations of visible light, potentially enabling challenging transformations. organic-chemistry.org
Computational Design and Rational Synthesis of Next-Generation this compound Analogues
The development of new reagents based on this compound is transitioning from empirical screening to a more predictive, design-oriented approach, heavily reliant on computational chemistry. By modeling the transition states and intermediates of reactions like the HWE, researchers can rationally design next-generation analogues with tailored reactivity and stereoselectivity.
For decades, chemists have modified the structure of phosphonate reagents to influence the E/Z selectivity of the HWE reaction. The Still-Gennari and Ando modifications, for example, use electron-withdrawing groups (e.g., trifluoroethoxy) on the phosphorus atom to accelerate the elimination step and favor the formation of Z-alkenes. nih.govnrochemistry.com Computational studies, particularly using Density Functional Theory (DFT), can provide deep mechanistic insight into why these modifications are effective. Such studies can calculate the energy barriers for the interconversion of intermediates and the final elimination step, allowing for the in-silico screening of new phosphonate structures. rsc.org
Future research will likely involve the computational design of novel phosphonate reagents where electronic and steric properties are precisely tuned to achieve specific outcomes. This could lead to:
Reagents with enhanced Z-selectivity: By designing phosphonates that further destabilize the E-transition state or accelerate the Z-pathway elimination.
Catalyst-compatible reagents: Designing phosphonates that are optimized for interaction with specific organocatalysts or transition-metal catalysts.
Reagents with novel functionalities: Incorporating other reactive handles or reporter groups into the phosphonate structure for applications in chemical biology or materials science.
This synergy between computational prediction and rational synthesis will accelerate the discovery of next-generation reagents that surpass the capabilities of the parent this compound.
Q & A
Q. What are the recommended synthetic routes for Ethyl (diethoxyphosphanyl)acetate, and how can reaction efficiency be optimized?
this compound is typically synthesized via phosphorylation of ethyl acetate derivatives. A common approach involves reacting diethyl phosphite with ethyl bromoacetate under basic conditions, followed by purification via distillation or column chromatography . Optimization should focus on:
- Catalyst selection : Use of anhydrous conditions and catalysts like sodium hydride to enhance phosphorylation efficiency.
- Molar ratios : A 1:1.2 molar ratio of ethyl bromoacetate to diethyl phosphite improves yield, minimizing side reactions .
- Temperature control : Maintaining temperatures between 0–5°C during exothermic steps prevents decomposition.
Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should be prioritized?
- NMR spectroscopy : P NMR will show a singlet near δ 20–25 ppm for the phosphonate group, while H NMR reveals triplet splitting (~δ 4.1–4.3 ppm) for the ethoxy protons .
- IR spectroscopy : A strong carbonyl stretch at ~1740 cm confirms the ester moiety .
- GC-MS : Retention time and molecular ion peaks (e.g., m/z 224.19 for the parent ion) validate purity .
Advanced Research Questions
Q. How does the phosphonate group in this compound influence its reactivity in C–C bond-forming reactions compared to other phosphonates?
The diethoxyphosphanyl group enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks in reactions like the Horner-Wadsworth-Emmons (HWE) olefination . Key advantages over triethyl phosphonoacetate include:
- Steric effects : The ethyl ester group reduces steric hindrance, improving reaction rates with bulky aldehydes .
- Electronic effects : The electron-withdrawing phosphonate group stabilizes transition states, enabling milder reaction conditions (e.g., room temperature) .
- Byproduct solubility : Diethyl phosphate byproducts are more water-soluble, simplifying purification .
Q. What experimental strategies can resolve contradictions in reported synthetic yields of this compound?
Discrepancies often arise from:
- Impurity in starting materials : Use HPLC-grade ethyl bromoacetate (>99.5%) to avoid side reactions .
- Incomplete phosphorylation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Degradation during storage : Store the compound under argon at –20°C to prevent hydrolysis .
Replicate conditions from high-yield studies (e.g., 97% purity in ) and validate with P NMR to confirm structural integrity .
Q. How can degradation pathways of this compound be systematically studied, and what analytical tools are essential?
- Stability assays : Expose the compound to heat (40–60°C), humidity, or UV light, and track decomposition via:
- Kinetic studies : Fit degradation data to first-order models to calculate half-lives under varying conditions .
Methodological Considerations
Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?
- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. The compound is air-sensitive; work under inert gas .
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
- Waste disposal : Hydrolyze with aqueous NaOH (1M) to convert phosphonate groups into water-soluble salts before disposal .
Q. How can researchers optimize solvent systems for reactions involving this compound?
- Polar aprotic solvents : Dichloromethane or THF are ideal for HWE reactions due to their inertness and ability to dissolve both phosphonates and aldehydes .
- Extraction : Use ethyl acetate/water biphasic systems to isolate the product, leveraging its moderate logP (~1.5) .
Data Presentation and Analysis
Q. What statistical methods are recommended for analyzing reproducibility in synthetic yields?
- Standard deviation : Calculate across triplicate experiments to assess variability.
- ANOVA : Compare yields under different conditions (e.g., catalyst types, temperatures) to identify significant factors .
- Error bars : Include in graphical representations of yield vs. reaction time or temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
